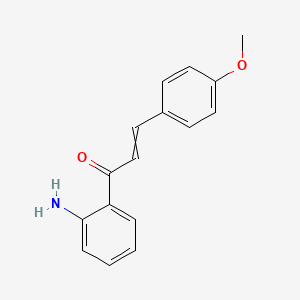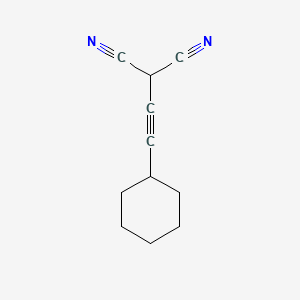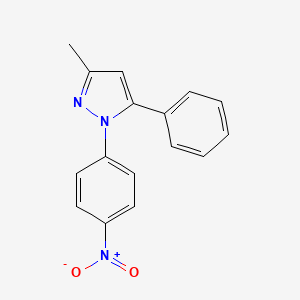
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound with the molecular formula C10H9N3O2 It is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a nitrophenyl group at the 1-position, and a phenyl group at the 5-position
Preparation Methods
The synthesis of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which cyclizes to form the desired pyrazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The specific pathways involved vary depending on the target and the biological context .
Comparison with Similar Compounds
1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- can be compared with other similar compounds, such as:
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the phenyl group at the 5-position, which may affect its chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole: Has a nitrophenyl group at the 2-position instead of the 4-position, leading to different steric and electronic effects.
3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole: Similar structure but with the nitrophenyl group at the 2-position, which may influence its properties
The uniqueness of 1H-Pyrazole, 3-methyl-1-(4-nitrophenyl)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73225-12-4 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-16(13-5-3-2-4-6-13)18(17-12)14-7-9-15(10-8-14)19(20)21/h2-11H,1H3 |
InChI Key |
TZTHNAWXKYFCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


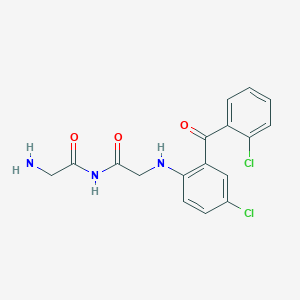
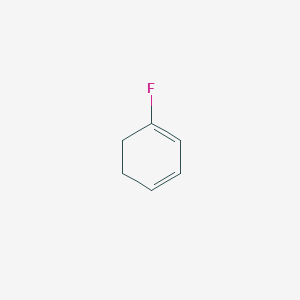
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)
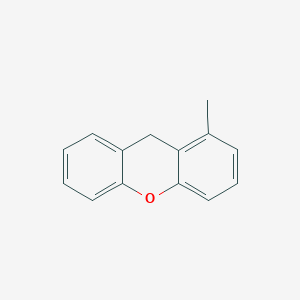
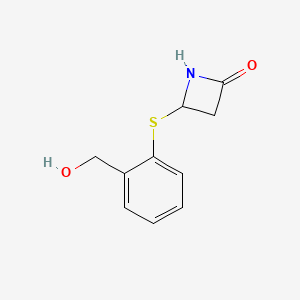

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
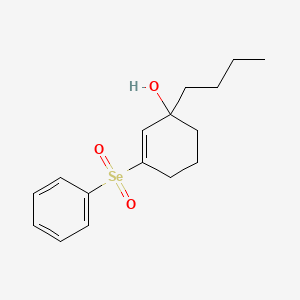
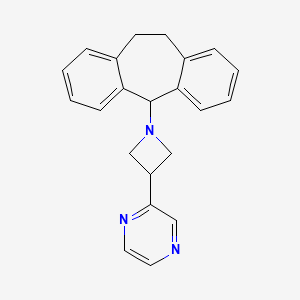
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
